2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid
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Overview
Description
2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid is a complex organic compound with a unique structure that combines a piperidine ring, a benzofuran moiety, and an acetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzofuran moiety, and the final acetic acid derivative formation. Common synthetic routes may include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzofuran Moiety: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using benzofuran derivatives.
Formation of the Acetic Acid Derivative:
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and process intensification may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)propanoic acid
- 2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)butanoic acid
Uniqueness
2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H26N2O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)13-8-6-10-22(17(13)21)16(18(23)24)15-11-12-7-4-5-9-14(12)26-15/h4-5,7,9,11,13,16-17H,6,8,10,21H2,1-3H3,(H,23,24) |
InChI Key |
IBVKMCCEHSRDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1N)C(C2=CC3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
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